molecular formula C15H28O B14606466 Pentadec-10-en-2-one CAS No. 58257-60-6

Pentadec-10-en-2-one

Cat. No.: B14606466
CAS No.: 58257-60-6
M. Wt: 224.38 g/mol
InChI Key: PBEJZRQSUJBPJR-UHFFFAOYSA-N
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Description

Pentadec-10-en-2-one is an organic compound with the molecular formula C15H28O It is a ketone with a long aliphatic chain and a double bond at the tenth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-10-en-2-one can be synthesized through several methods. One common approach involves the oxidation of pentadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method involves the aldol condensation of decanal with acetone, followed by dehydration to form the desired ketone.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of pentadec-10-en-2-ol. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Pentadec-10-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to pentadec-10-en-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Pentadec-10-enoic acid.

    Reduction: Pentadec-10-en-2-ol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Pentadec-10-en-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of pentadec-10-en-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases, which are involved in the inflammatory pathway. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

    Pentadec-10-enoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    Pentadec-10-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    Hexadec-10-en-2-one: Similar structure but with an additional carbon in the aliphatic chain.

Uniqueness

Pentadec-10-en-2-one is unique due to its specific placement of the double bond and the ketone group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

58257-60-6

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

pentadec-10-en-2-one

InChI

InChI=1S/C15H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h6-7H,3-5,8-14H2,1-2H3

InChI Key

PBEJZRQSUJBPJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCC(=O)C

Origin of Product

United States

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